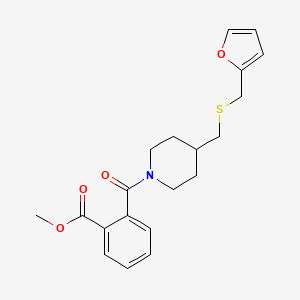

Methyl 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

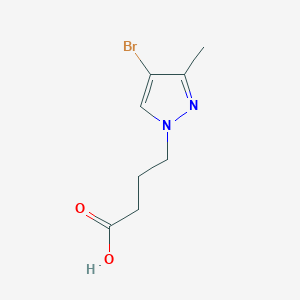

The synthesis of related compounds involves steps such as piperidine ring alkylation, reductive amination, and subsequent modifications to introduce furan and benzoate groups. A novel series involving the modification of the piperidine ring with thiopene, furan, and pyridyl alcohol and methyl ether analogues has been developed, showcasing the versatility of synthetic approaches in creating complex molecular architectures from simpler precursors (Ojo, 2012).

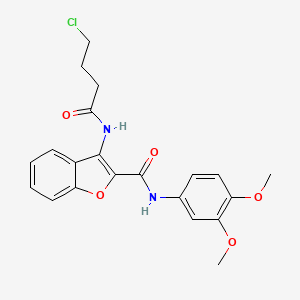

Molecular Structure Analysis

The molecular structure of compounds in this class has been characterized using techniques like MS, 1H NMR, 13C NMR spectroscopy, and X-ray crystallography. For instance, a study on a thiourea derivative related to the target compound revealed its crystalline structure and provided detailed insights into its molecular geometry through density functional theory (DFT) and experimental methods (Singh et al., 2013).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, demonstrating a range of chemical properties such as reactivity towards nucleophiles, electrophiles, and the ability to undergo redox reactions. The synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation showcases the chemical versatility of furan-containing compounds (Gabriele et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

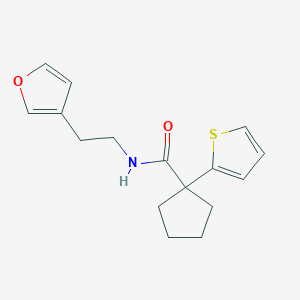

"Methyl 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzoate" and related compounds are often synthesized as part of studies exploring novel chemical reactions, properties, and potential applications. For example, Watanabe et al. (1993) described the synthesis of furan and thiophene derivatives with potential 5-HT2 antagonist activity, highlighting the importance of such compounds in medicinal chemistry and drug design (Watanabe, Yoshiwara, & Kanao, 1993). Similarly, Siddiqui et al. (2013) reported on the diastereoselective synthesis of furopyranopyridine derivatives, showcasing the utility of such compounds in organic synthesis and the development of new chemical entities (Siddiqui, Shamim, Waseem, Srivastava, & Rahila, 2013).

Pharmacological Applications

Compounds with structural similarities to "this compound" have been explored for their pharmacological properties. Horti et al. (2019) discussed the development of a PET radiotracer specific for CSF1R, a microglia-specific marker, indicating the potential of furan-containing compounds in neuroimaging and the study of neuroinflammation (Horti et al., 2019).

Material Science and Catalysis

Research has also explored the use of furan derivatives in material science and catalysis. For instance, Reynolds et al. (1993) studied the electrical conductivity and electrochemical properties of conjugated furanyl phenylene polymers, indicating the role of such compounds in developing conductive materials (Reynolds, Child, Ruiz, Hong, & Marynick, 1993).

Eigenschaften

IUPAC Name |

methyl 2-[4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S/c1-24-20(23)18-7-3-2-6-17(18)19(22)21-10-8-15(9-11-21)13-26-14-16-5-4-12-25-16/h2-7,12,15H,8-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNGUQYZOKTUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)CSCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-Oxo-3-[3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2493545.png)

![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)

![N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493550.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)

![N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2493554.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2493556.png)

![rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride](/img/structure/B2493559.png)

![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)